1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-12(2)14-7-5-13(6-8-14)10-17-9-3-4-15(11-17)16(18)19;/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOVAWIQZZQPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-32-2 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[4-(1-methylethyl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials and Core Synthesis
- The piperidine core is often derived from commercially available piperidones or piperidine derivatives.
- The 4-isopropylbenzyl group is introduced via alkylation of the piperidine nitrogen using 4-isopropylbenzyl halides or related electrophiles.
Carboxylation at the 3-Position
- The 3-carboxylic acid group can be introduced by functionalizing the piperidine ring at the 3-position, often through oxidation or substitution reactions.
- One approach involves starting from 3-substituted piperidines or using directed lithiation followed by carboxylation.
Formation of Hydrochloride Salt
- The free base form of the compound is treated with hydrochloric acid sources such as dry HCl gas, aqueous HCl, or HCl in organic solvents (e.g., ethyl acetate-HCl, isopropanol-HCl) to afford the hydrochloride salt.
- This salt formation improves compound stability, crystallinity, and handling.
Detailed Preparation Methodologies
Alkylation of Piperidine Nitrogen
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Piperidine or 3-carboxypiperidine | Starting amine base |
| 2 | 4-Isopropylbenzyl chloride or bromide | Alkylating agent |
| 3 | Base (e.g., potassium carbonate, triethylamine) | To deprotonate amine and facilitate alkylation |
| 4 | Solvent (e.g., acetonitrile, DMF) | Medium for reaction |
| 5 | Temperature: Ambient to reflux | Reaction temperature control |
- The nitrogen alkylation proceeds via nucleophilic substitution, yielding 1-(4-isopropylbenzyl)piperidine-3-carboxylic acid as a free base.
Carboxylation and Functional Group Introduction
- If starting from piperidine without a carboxyl group, lithiation at the 3-position followed by quenching with carbon dioxide can introduce the carboxylic acid.
- Alternatively, oxidation of 3-substituted precursors or use of malonate derivatives can be employed.
Hydrochloride Salt Formation
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Free base compound | Product from alkylation/carboxylation |
| 2 | HCl source (dry gas, aqueous, or organic solution) | Acid for salt formation |
| 3 | Solvent (e.g., ether, ethyl acetate) | Medium to facilitate crystallization |
| 4 | Temperature: 0–25°C | To control crystallization and purity |
- The hydrochloride salt is isolated by filtration or crystallization, yielding a stable solid.
Research Findings and Optimization
- Literature patents and research articles indicate the importance of selecting appropriate bases and solvents to maximize yield and purity.
- Organic bases such as potassium carbonate or triethylamine are preferred for alkylation steps.
- Solvents like tetrahydrofuran, dimethylformamide, or acetonitrile are commonly used for their ability to dissolve reactants and control reaction rates.
- The hydrochloride salt preparation benefits from controlled acid addition and solvent choice to obtain high purity crystalline forms.
- Chiral acids or bases can be used if enantiomeric purity is desired, but for this compound, racemic or single isomer forms depend on the synthetic route.
Summary Table of Preparation Steps
| Preparation Stage | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Piperidine core preparation | Commercial piperidone or piperidine | Starting scaffold | Available commercially |
| Nitrogen alkylation | 4-Isopropylbenzyl halide, base (K2CO3, Et3N), solvent (ACN, DMF) | Introduce 4-isopropylbenzyl group | Nucleophilic substitution |
| 3-Carboxylation | Lithiation + CO2, or oxidation, or malonate chemistry | Install carboxylic acid at C-3 | Requires regioselectivity |
| Hydrochloride salt formation | HCl (dry, aqueous, or organic), solvent (ether, EtOAc) | Salt formation and crystallization | Enhances stability and handling |
Chemical Reactions Analysis
1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group is substituted with other functional groups using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications, particularly as a pharmacological agent. Research indicates that it may interact with various biological targets, influencing pathways relevant to drug development.
- Receptor Interaction : Preliminary studies suggest that 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride may act on neurotransmitter receptors, which could lead to the development of treatments for neurological disorders. Its structure allows it to mimic natural ligands, facilitating binding to specific receptors in the central nervous system.
- Analgesic Properties : Some investigations have hinted at its analgesic effects, making it a candidate for pain management therapies. Further studies are necessary to elucidate the mechanisms involved and establish its efficacy compared to existing analgesics.
Organic Synthesis
In the realm of organic chemistry, this compound serves as a valuable intermediate or catalyst in various synthetic pathways.
- Catalytic Role : The compound can facilitate chemical reactions, enhancing yields and selectivity in the synthesis of more complex molecules. Its unique structure provides specific reactive sites that can be exploited in multi-step synthetic routes.
- Synthesis of Derivatives : Researchers utilize this compound to synthesize derivatives that may possess enhanced biological activity or altered pharmacokinetic properties. This aspect is crucial for drug discovery and development processes.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Identified potential receptor targets in the CNS, indicating possible anxiolytic effects. |
| Study B | Organic Synthesis | Demonstrated its effectiveness as a catalyst in synthesizing complex amines with high yields. |
| Study C | Pain Management | Preliminary results suggest analgesic properties comparable to established medications. |
Mechanism of Action
The mechanism of action of 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and influencing biological processes.
Pathways: It may affect signaling pathways involved in cell communication, metabolism, and other physiological functions, leading to its observed effects in biological systems
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride can be contextualized against related piperidine-carboxylic acid derivatives. Key comparisons are outlined below:
Structural Modifications and Physicochemical Properties
Functional and Application Comparisons
- Synthetic Utility : The target compound’s isopropylbenzyl group balances reactivity and solubility, making it versatile for catalysis . In contrast, the dichlorobenzyl analog () may favor electrophilic substitution reactions due to electron-deficient aromatic rings.
- Pharmaceutical Potential: Tiagabine () demonstrates how thiophene rings and extended substituents can confer therapeutic activity, whereas the target compound remains primarily an intermediate .
- Biological Interactions : The diphenylbutenyl derivative () likely exhibits stronger hydrophobic interactions in biological systems compared to the smaller isopropyl group of the target compound .
Q & A
How is 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride typically synthesized in academic research?
Answer:
The synthesis of this compound typically involves multi-step organic reactions. For example, analogous piperidine derivatives are synthesized via sequential steps such as benzylation of piperidine precursors, carboxylation, and HCl-mediated salt formation. A similar four-step protocol includes:
Deprotection using HCl in 1,4-dioxane at elevated temperatures.
Coupling reactions under Pd-catalyzed conditions (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) in inert atmospheres.
Purification via recrystallization or column chromatography to isolate intermediates.
Final salt formation with HCl in aqueous conditions .
What analytical techniques resolve contradictions in crystallographic data for structural elucidation?
Answer:
To resolve ambiguities in crystallographic
- SHELX refinement : Use SHELXL for high-resolution refinement, particularly for torsional parameters and hydrogen bonding networks .
- Cross-validation : Combine X-ray diffraction with solid-state NMR or DFT calculations to validate bond angles and spatial arrangements.
- 2D NOESY NMR : Confirm proton proximities in solution, especially for flexible benzyl or piperidine moieties .
What are critical considerations for ensuring compound stability during storage?
Answer:
- Storage conditions : Airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the benzyl or carboxylic acid groups.
- Stability monitoring : Periodic HPLC analysis (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient) detects degradation products.
- Humidity control : Use desiccants to avoid deliquescence, as HCl salts are hygroscopic .
How to address biological activity discrepancies between synthetic batches?
Answer:
- Batch consistency : Use orthogonal purification (preparative HPLC + recrystallization) and confirm purity via LC-MS (ESI+) and ¹H/¹³C NMR.
- Bioassay standardization : Compare activity under controlled conditions (e.g., fixed pH, temperature).
- Impact of counterions : Test free base vs. HCl salt forms, as protonation may alter solubility or receptor binding .
What spectroscopic methods characterize the hydrochloride salt form?
Answer:
- FT-IR : Identify carboxylic acid O-H stretches (2500–3000 cm⁻¹) and hydrochloride N-H vibrations (~2400 cm⁻¹).
- ¹H NMR in D₂O : Suppress exchangeable protons; piperidine ring protons appear as multiplets (δ 1.5–3.5 ppm).
- Elemental analysis : Verify Cl⁻ content (theoretical vs. observed) to confirm salt stoichiometry .
How to optimize enantiomeric purity during synthesis?
Answer:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps.
- Chiral HPLC : Monitor enantiomeric excess (e.g., Chiralpak AD-H column).
- Dynamic kinetic resolution : Exploit crystallization-induced asymmetric transformation (CIAT) for stereochemical control .
What safety precautions are recommended given limited toxicity data?
Answer:
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Exposure control : Use fume hoods for weighing and reactions.
- Emergency protocols : Immediate rinsing for skin/eye contact (15 min water flush) and medical consultation for ingestion .
How can computational methods predict metabolic pathways?
Answer:
- CYP450 docking : Use AutoDock Vina to predict oxidation sites (e.g., benzylic or piperidine C-H bonds).
- QSAR models : Estimate phase II conjugation (glucuronidation/sulfation) likelihood.
- MD simulations : Assess blood-brain barrier permeability via logP and polar surface area calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
